![molecular formula C6H16N2O2 B1279304 2-[2-(2-Aminoethylamino)ethoxy]ethanol CAS No. 137020-09-8](/img/structure/B1279304.png)
2-[2-(2-Aminoethylamino)ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Aminoethylamino)ethoxy]ethanol is a chemical compound with the molecular formula C6H16N2O2. It is commonly used as a spacer or linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling. This compound is also employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Aminoethylamino)ethoxy]ethanol typically involves the reaction of ethylene glycol with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2OH+NH2CH2CH2OH→NH2CH2CH2OCH2CH2OH
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Aminoethylamino)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-Aminoethylamino)ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Utilized in the development of fluorescent sensors for biological imaging and diagnostics.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Aminoethylamino)ethoxy]ethanol involves its ability to act as a spacer or linker in bioconjugate materials. The compound’s amino and hydroxyl groups allow it to form stable bonds with various biomolecules, facilitating the delivery of drugs or the labeling of proteins. The molecular targets and pathways involved depend on the specific application and the biomolecules being targeted.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Aminoethoxy)ethanol: A similar compound with one less amino group.
Diethylene glycolamine: Another related compound with similar functional groups.
Uniqueness
2-[2-(2-Aminoethylamino)ethoxy]ethanol is unique due to its dual amino and hydroxyl groups, which provide versatility in forming stable bonds with various biomolecules. This makes it particularly useful in applications requiring bioconjugation and functionalization.
Propiedades
IUPAC Name |
2-[2-(2-aminoethylamino)ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2/c7-1-2-8-3-5-10-6-4-9/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWULRIHKUMRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCOCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438111 |
Source


|
| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137020-09-8 |
Source


|
| Record name | 2-[2-(2-aminoethylamino)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

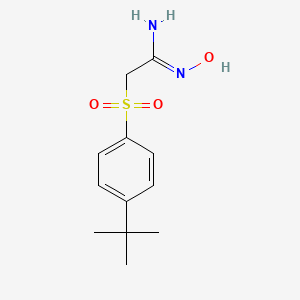
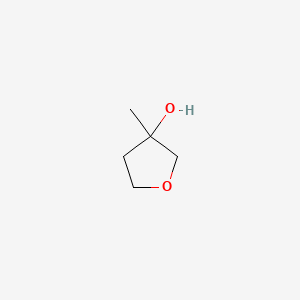
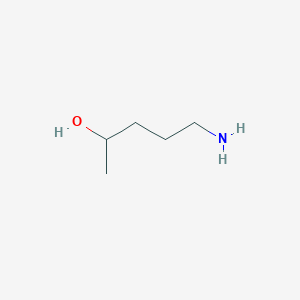


![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
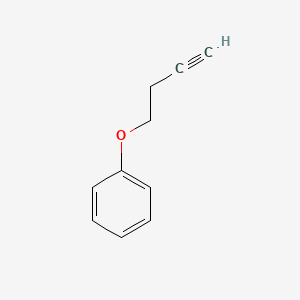
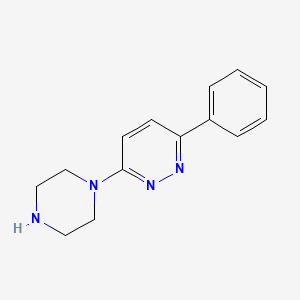


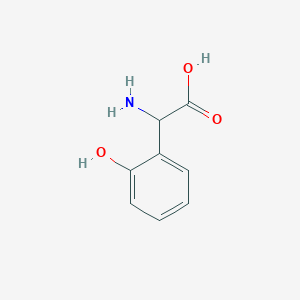
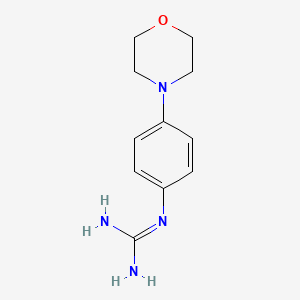
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
